
N,N'-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl groups and hydrazinecarboximidamide moieties. The sulfate salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate typically involves the reaction of 6-methylpyrimidine-2,4-diamine with hydrazinecarboximidamide in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction and high yield. The resulting product is then treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using crystallization or chromatography techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinecarboximidamide groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the hydrazinecarboximidamide moieties.
Applications De Recherche Scientifique
N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazinecarboximidamide groups play a crucial role in these interactions, forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes. The pathways involved may include inhibition of DNA synthesis, disruption of cellular metabolism, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Pyridine-2,6-diyl bis[N-phenyl(thiourea)]: A thiourea derivative with similar chelating properties.
Pyrimido[4,5-d]pyrimidine derivatives: Compounds with a bicyclic structure and potential biological activities.
Uniqueness
N,N’-(6-Methylpyrimidine-2,4-diyl)bis(hydrazinecarboximidamide)sulfate stands out due to its unique combination of a pyrimidine ring and hydrazinecarboximidamide groups, which confer distinct chemical reactivity and biological activity. Its sulfate salt form also enhances its solubility and stability, making it more versatile for various applications.
Propriétés
Formule moléculaire |
C7H16N10O4S |
|---|---|
Poids moléculaire |
336.34 g/mol |
Nom IUPAC |
1-amino-2-[2-[(E)-[amino(hydrazinyl)methylidene]amino]-6-methylpyrimidin-4-yl]guanidine;sulfuric acid |
InChI |
InChI=1S/C7H14N10.H2O4S/c1-3-2-4(13-5(8)16-10)14-7(12-3)15-6(9)17-11;1-5(2,3)4/h2H,10-11H2,1H3,(H6,8,9,12,13,14,15,16,17);(H2,1,2,3,4) |
Clé InChI |
OGMJVGXQNHUFLC-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)/N=C(\N)/NN)N=C(N)NN.OS(=O)(=O)O |
SMILES canonique |
CC1=CC(=NC(=N1)N=C(N)NN)N=C(N)NN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-6-ol](/img/structure/B13103163.png)
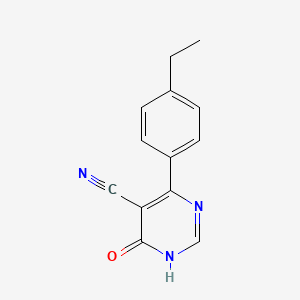
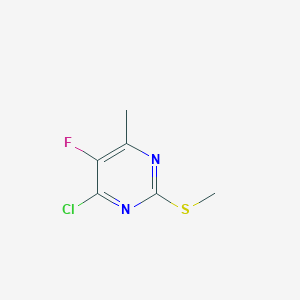
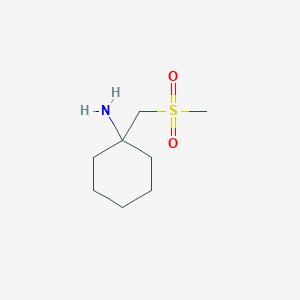
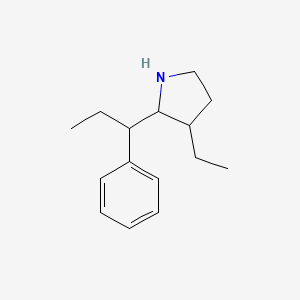
![(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B13103192.png)
![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
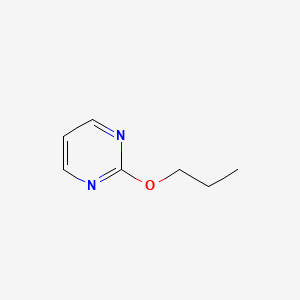
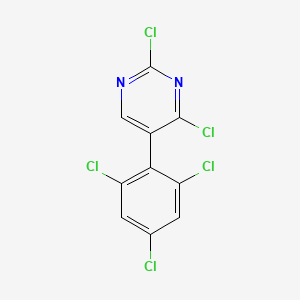
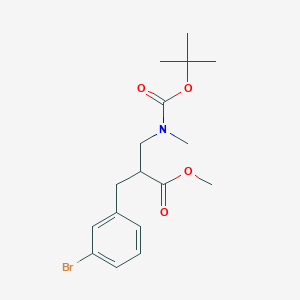
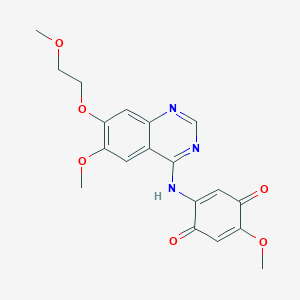
![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)
